molecular formula C11H11F3O2 B13608967 4,4,4-Trifluoro-3-(p-tolyl)butanoic acid

4,4,4-Trifluoro-3-(p-tolyl)butanoic acid

Katalognummer: B13608967
Molekulargewicht: 232.20 g/mol
InChI-Schlüssel: XBIIRDNMZKRHMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4,4-Trifluoro-3-(p-tolyl)butanoic acid is an organic compound characterized by the presence of trifluoromethyl and p-tolyl groups attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-(p-tolyl)butanoic acid typically involves the reaction of ethyl trifluoroacetate with p-tolylmagnesium bromide, followed by hydrolysis. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4,4-Trifluoro-3-(p-tolyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include trifluoromethyl ketones, alcohols, and substituted butanoic acids .

Wirkmechanismus

The mechanism of action of 4,4,4-Trifluoro-3-(p-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, 4,4,4-Trifluoro-3-(p-tolyl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the p-tolyl group differentiates it from other trifluoromethyl-substituted butanoic acids, influencing its solubility, stability, and interaction with other molecules .

Eigenschaften

Molekularformel

C11H11F3O2

Molekulargewicht

232.20 g/mol

IUPAC-Name

4,4,4-trifluoro-3-(4-methylphenyl)butanoic acid

InChI

InChI=1S/C11H11F3O2/c1-7-2-4-8(5-3-7)9(6-10(15)16)11(12,13)14/h2-5,9H,6H2,1H3,(H,15,16)

InChI-Schlüssel

XBIIRDNMZKRHMM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(CC(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.